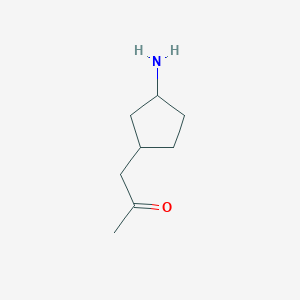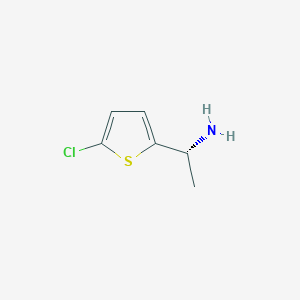![molecular formula C11H8BrClN2O B13153549 3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)
3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that belongs to the pyrroloquinazoline family. This compound is characterized by the presence of bromine and chlorine substituents on the quinazoline ring, which can significantly influence its chemical properties and biological activities. It has a molecular formula of C11H8BrClN2O and a molecular weight of 299.55 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of bromine and chlorine substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
-
Step 1: Formation of Quinazoline Core
- Starting materials: Anthranilic acid and formamide.
- Reaction: Cyclization reaction under acidic conditions to form the quinazoline core.
-
Step 2: Bromination and Chlorination
- Reagents: Bromine and chlorine sources such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2).
- Conditions: Typically carried out in an inert solvent like dichloromethane at controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
-
Substitution Reactions
- The bromine and chlorine atoms on the quinazoline ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
-
Oxidation and Reduction Reactions
- The compound can participate in oxidation reactions to form quinazoline N-oxides.
- Reduction reactions can be used to modify the quinazoline ring, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
- Substituted quinazolines with various functional groups.
- Quinazoline N-oxides.
- Reduced quinazoline derivatives.
科学研究应用
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with unique electronic properties.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules such as DNA and proteins.
-
Medicine
- Explored for its potential anticancer properties.
- Evaluated for its antimicrobial activity against various pathogens.
-
Industry
- Utilized in the development of agrochemicals.
- Applied in the synthesis of dyes and pigments.
作用机制
The biological activity of 3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is often attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 3-Bromo-6-chloroquinazoline
- 6-Chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
- 3-Bromoquinazoline
Uniqueness
3-Bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
属性
分子式 |
C11H8BrClN2O |
|---|---|
分子量 |
299.55 g/mol |
IUPAC 名称 |
3-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8BrClN2O/c12-8-3-4-15-10(8)14-9-5-6(13)1-2-7(9)11(15)16/h1-2,5,8H,3-4H2 |
InChI 键 |
SWJVGAWRRWDOLZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)Cl)C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)




![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)
